Physicochemical and Structural Differentiation from the Clinical Benchmark Sildenafil
The compound exhibits key physicochemical differences from the clinical benchmark sildenafil, which are relevant for applications such as formulation development, analytical method validation, and as a distinct synthetic building block. The replacement of the 1-methyl and 3-propyl groups in sildenafil with a single 1-(2-hydroxyethyl) group reduces molecular weight by 60% and significantly alters the polar surface area and hydrogen bonding capacity. No direct comparative bioactivity data is available for this specific compound [1].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 180.16 g/mol |
| Comparator Or Baseline | Sildenafil: 474.6 g/mol |
| Quantified Difference | 294.44 g/mol lower (62% reduction) |
| Conditions | Calculated from molecular formula |
Why This Matters
These distinct molecular properties are critical for ensuring correct compound identity in procurement and for applications requiring a lower molecular weight scaffold, such as fragment-based drug discovery or as a negative control.
- [1] National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 135413523, Sildenafil. Retrieved April 22, 2026. View Source
